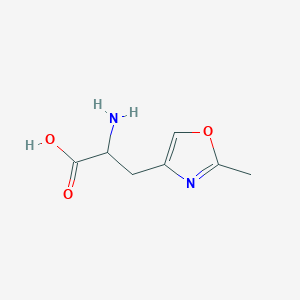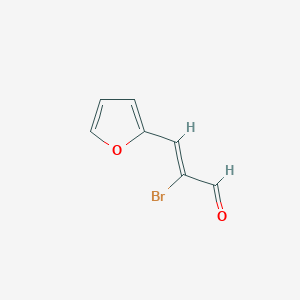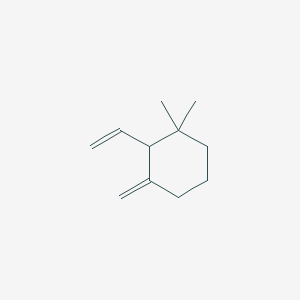
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-((4-pentylcyclohexyl)oxy)hexyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-((4-pentylcyclohexyl)oxy)hexyl)amino)octanoate is a synthetic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a heptadecanyl group, a hydroxyethyl group, and a pentylcyclohexyl group.
Preparation Methods
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-((4-pentylcyclohexyl)oxy)hexyl)amino)octanoate typically involves a series of chemical reactions. One common method is through esterification, where octanoic acid reacts with this compound under specific conditions . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Chemical Reactions Analysis
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-((4-pentylcyclohexyl)oxy)hexyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-((4-pentylcyclohexyl)oxy)hexyl)amino)octanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-((4-pentylcyclohexyl)oxy)hexyl)amino)octanoate involves its interaction with lipid membranes. The compound forms lipid nanoparticles that can encapsulate and deliver mRNA into cells. These nanoparticles enter cells through receptor-mediated endocytosis, where the ionizable lipids bind to the negatively charged mRNA backbone . This allows the mRNA to be released into the cytoplasm, where it can be translated into proteins.
Comparison with Similar Compounds
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-((4-pentylcyclohexyl)oxy)hexyl)amino)octanoate is unique due to its specific molecular structure and functional groups. Similar compounds include:
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: This compound has an undecyloxy group instead of a pentylcyclohexyl group.
1-Octylnonyl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Another similar compound with a different alkyl chain.
These compounds share similar properties but differ in their specific applications and interactions due to the variations in their molecular structures.
Properties
Molecular Formula |
C44H85NO5 |
|---|---|
Molecular Weight |
708.1 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[2-hydroxyethyl-[6-oxo-6-(4-pentylcyclohexyl)oxyhexyl]amino]octanoate |
InChI |
InChI=1S/C44H85NO5/c1-4-7-10-12-15-21-28-41(29-22-16-13-11-8-5-2)49-43(47)30-23-17-14-18-25-36-45(38-39-46)37-26-19-24-31-44(48)50-42-34-32-40(33-35-42)27-20-9-6-3/h40-42,46H,4-39H2,1-3H3 |
InChI Key |
GREIDTLHMPLUTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCC(=O)OC1CCC(CC1)CCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B13360126.png)
![1-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B13360131.png)

![(E)-3-(6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile](/img/structure/B13360137.png)

![isopropyl 4-({[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13360148.png)


![4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol](/img/structure/B13360170.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360171.png)
![N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13360178.png)
![3-(2-furyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B13360180.png)


